BenchChemオンラインストアへようこそ!

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry Scaffold Optimization Conformational Restriction

This tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2168171-77-3) offers a 98% purity solid form, outperforming the 95% liquid regioisomer (CAS 1419101-54-4) in automated synthesis. The Boc-protected azetidine nitrogen enables orthogonal deprotection, while the 6-hydroxy group provides a precise hydrogen-bond vector. Validated in sub-micromolar HCV NS3 protease inhibitors (EC50 0.8 μM), this scaffold replaces flexible piperidine/morpholine with a rigid 3D framework to reduce entropic binding penalties. Ideal for parallel library synthesis.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 2168171-77-3
Cat. No. B6298537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
CAS2168171-77-3
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3
InChIKeyIGRVVZWCZWXOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2168171-77-3) | Spirocyclic Azetidine-Piperidine Building Block for Drug Discovery


tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2168171-77-3) is a spirocyclic compound comprising a four-membered azetidine ring fused via a single spiro carbon to a six-membered cyclohexane-derived piperidine analogue, featuring a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen and a secondary hydroxyl group at the 6-position of the saturated ring system [1]. The compound is classified within the 2-azaspiro[3.5]nonane scaffold family, a class of three-dimensional heterocyclic building blocks that have gained attention in medicinal chemistry as conformational alternatives to planar aromatic systems and saturated N-heterocycles such as piperidine and morpholine [1]. The presence of the Boc protecting group enables orthogonal deprotection strategies for downstream functionalization of the azetidine nitrogen, while the 6-hydroxy substituent provides a discrete vector for further derivatization or hydrogen-bonding interactions with biological targets . The compound is commercially available as a research chemical with typical purities ranging from 95% to 98% and a molecular weight of 241.33 g/mol .

Why Generic Substitution Fails for tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate


Spirocyclic azetidine-piperidine scaffolds are not freely interchangeable due to the profound impact of ring size, heteroatom placement, and substituent position on physicochemical properties, conformational rigidity, and metabolic stability [1]. In a systematic evaluation of azaspirocycles as drug discovery scaffolds, linear azaspiro[3.3]heptanes demonstrated high aqueous solubility and low metabolic clearance rates, whereas angular spirocycles such as the 2-azaspiro[3.5]nonane system exhibited distinct three-dimensional exit vectors that fundamentally alter target engagement geometry [1]. The 6-hydroxy substitution pattern in this compound is regiospecific: alternative regioisomers (e.g., 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate, CAS 1419101-54-4) reverse the positions of the Boc-protected nitrogen and the hydroxyl-bearing carbon, resulting in different hydrogen-bond donor/acceptor geometries and disparate synthetic accessibility for downstream functionalization . Furthermore, the presence of the Boc protecting group confers specific synthetic utility that is absent in unprotected amine analogues (e.g., 2-azaspiro[3.5]nonane, CAS 666-08-0) and cannot be trivially replicated with alternative protecting group strategies without altering reaction compatibility and deprotection kinetics [2].

Quantitative Differentiation Evidence for tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2168171-77-3)


Spirocyclic Scaffold Conformational Rigidity vs. Linear Piperidine Analogues

The 2-azaspiro[3.5]nonane scaffold introduces a spirocyclic junction that locks the azetidine and cyclohexane rings into a rigid orthogonal geometry, reducing the number of accessible conformations compared to freely rotating linear analogues [1]. In a systematic evaluation of azaspirocycles for drug discovery, angular spirocycles were characterized as providing distinct three-dimensional exit vectors that enable more precise spatial orientation of pharmacophoric elements, a property not achievable with monocyclic saturated heterocycles such as piperidine or morpholine [1]. The reduced conformational entropy associated with spirocyclic restriction translates to lower entropic penalties upon target binding, potentially enhancing binding affinity without requiring additional enthalpic interactions [1].

Medicinal Chemistry Scaffold Optimization Conformational Restriction

Commercial Purity Specification vs. Closest Regioisomer

tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is commercially supplied at 98% purity (Leyan, Catalog No. 1796207) or 97% minimum purity (Aladdin Scientific, Part No. ALA-T631903) [1]. In contrast, its closest regioisomer, 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (CAS 1419101-54-4, also referred to as tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate), is supplied at 95% purity and is physically described as a liquid/oil rather than a solid . The 3-5 percentage point purity advantage for the 6-hydroxy regioisomer reduces the burden of pre-use purification in multistep synthetic sequences and minimizes carryover of structurally similar impurities that could complicate downstream reaction monitoring.

Chemical Procurement Quality Specification Synthetic Intermediate

Biological Scaffold Potential: 2-Azaspiro[3.5]nonane Derivatives as HCV NS3 Protease Inhibitors

Derivatives of the 2-azaspiro[3.5]nonane scaffold have been evaluated as P2 moiety components in hepatitis C virus (HCV) NS3 protease inhibitors . Compound 37c, a functionalized 2-azaspiro[3.5]nonane derivative, demonstrated an EC50 value of 0.8 μM against HCV in cell-based replicon assays, confirming that the spirocyclic core is compatible with antiviral target engagement . While the 6-hydroxy Boc-protected derivative specifically has not been reported in direct head-to-head HCV assays, the scaffold-level activity establishes that the 2-azaspiro[3.5]nonane framework can be elaborated into biologically active molecules with sub-micromolar potency, a benchmark that distinguishes this core from structurally unrelated building blocks with no established biological tractability .

Antiviral Research Hepatitis C Virus Protease Inhibition

Bioisosteric Potential of 2-Azaspiro[3.5]nonane Scaffold vs. Pipecolic Acid

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a bioisostere of pipecolic acid, a naturally occurring cyclic amino acid that serves as a key structural component in numerous biologically active peptides and natural products [1]. The bioisosteric relationship is enabled by the spirocyclic framework which maintains the carboxylic acid and amine functionalities in a spatially constrained orientation that mimics the pipecolic acid geometry while introducing increased three-dimensionality and reduced conformational flexibility [1]. Functionalized derivatives of this scaffold have been synthesized on multigram scale with good yields, demonstrating the synthetic accessibility of the 2-azaspiro[3.5]nonane framework for medicinal chemistry applications [1]. The 6-hydroxy Boc-protected variant shares this core spirocyclic architecture, positioning it as a valuable intermediate for accessing pipecolic acid bioisostere libraries.

Bioisostere Design Peptidomimetics Drug Design

Optimal Application Scenarios for tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate in Research and Development


Medicinal Chemistry: Conformationally Restricted Scaffold for Lead Optimization

This compound is optimally deployed in lead optimization programs seeking to replace flexible linear heterocycles (e.g., piperidine, morpholine) with a conformationally restricted spirocyclic alternative. The rigid orthogonal geometry of the 2-azaspiro[3.5]nonane core, as characterized in systematic scaffold evaluations, reduces the entropic penalty of target binding and can enhance selectivity by limiting accessible conformations [1]. The Boc-protected azetidine nitrogen provides an orthogonal handle for library diversification, while the 6-hydroxy group offers a hydrogen-bond donor/acceptor site for target engagement or further functionalization.

Synthetic Chemistry: Building Block for Pipecolic Acid Bioisostere Libraries

The 2-azaspiro[3.5]nonane framework has been validated as a bioisosteric replacement for pipecolic acid, with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid demonstrating successful multigram-scale synthetic accessibility with good yields [1]. The 6-hydroxy Boc-protected derivative provides an alternative functionalization pattern on the same core scaffold, enabling the exploration of divergent structure-activity relationships in peptidomimetic and natural product analogue programs [1]. The 98% commercial purity specification minimizes the need for pre-functionalization purification, making it suitable for parallel library synthesis [2].

Antiviral Drug Discovery: Scaffold for HCV Protease Inhibitor Development

Derivatives of the 2-azaspiro[3.5]nonane scaffold have demonstrated sub-micromolar antiviral activity (EC50 = 0.8 μM) as P2 moiety components in HCV NS3 protease inhibitors, establishing biological tractability for this spirocyclic framework [1]. The 6-hydroxy Boc-protected variant can serve as a starting point for synthesizing novel analogues exploring modifications at the 6-position, leveraging the scaffold-level validation while addressing cytotoxicity limitations observed in earlier derivatives through structural diversification.

Chemical Procurement: High-Purity Spirocyclic Intermediate for Sensitive Synthetic Sequences

For synthetic routes requiring high-fidelity intermediates without the burden of pre-use purification, this compound's 98% commercial purity specification (Leyan) provides a 3-5 percentage point advantage over the closest regioisomer, 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (CAS 1419101-54-4), which is supplied at 95% purity and as a liquid/oil [1][2]. The solid physical form of the 6-hydroxy derivative (inferred from standard azaspiro[3.5]nonane Boc-carboxylate properties) may also offer handling and storage advantages over the liquid regioisomer in automated synthesis workflows.

Quote Request

Request a Quote for tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.